Thieno[3,2-d]pyrimidin-7-ylmethanamine
Description
Thieno[3,2-d]pyrimidin-7-ylmethanamine (CAS: 871013-29-5) is a heterocyclic compound featuring a fused thiophene-pyrimidine core with a methanamine substituent at the 7-position. Thienopyrimidine derivatives are widely studied for their diverse biological activities, including anticancer, anticonvulsant, and antimicrobial properties . The structural versatility of the thienopyrimidine scaffold allows for modifications that enhance target specificity, potency, and pharmacokinetic profiles.
Properties
IUPAC Name |
thieno[3,2-d]pyrimidin-7-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-1-5-3-11-6-2-9-4-10-7(5)6/h2-4H,1,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFHEMNSJICJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CS2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660003 | |
| Record name | 1-(Thieno[3,2-d]pyrimidin-7-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871013-29-5 | |
| Record name | 1-(Thieno[3,2-d]pyrimidin-7-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-d]pyrimidin-7-ylmethanamine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the starting materials in the presence of a desiccant such as calcium chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-d]pyrimidin-7-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Thieno[3,2-d]pyrimidin-7-ylmethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thieno[3,2-d]pyrimidin-7-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . This mechanism is particularly relevant in the context of its anticancer properties, where it may inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Anticancer Activity: Role of Substituent Position and Functional Groups
Thieno[3,2-d]pyrimidine derivatives exhibit significant variability in anticancer activity depending on substituent positions and functional groups. For example:
- 4,6-Disubstituted Thieno[3,2-d]pyrimidines (e.g., pyrrolidinyl-acetylenic derivatives 152–157) demonstrated potent EGFR inhibition (IC50: 14–90 nM) and dual activity against EGFR/ErbB2. Modifications such as carbamate groups improved oral bioavailability .
- Thieno[2,3-d]pyrimidine analogs outperformed [3,2-d] isomers in antiproliferative assays. For instance, compounds 7a–d (thieno[2,3-d]pyrimidine backbone) showed superior activity compared to 4a–d ([3,2-d] derivatives), highlighting the impact of ring substitution patterns .
Table 1: Anticancer Activity of Selected Thienopyrimidine Derivatives
Anticonvulsant Activity: Heterocyclic Substituent Effects
Modifications to the 4-position of thieno[3,2-d]pyrimidine significantly influence anticonvulsant efficacy:
- Triazole-substituted derivatives (e.g., 7a–d ) showed activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
- Replacement of triazole with imidazole or pyrazole reduced potency, underscoring the importance of the triazole ring for seizure suppression .
Table 2: Anticonvulsant Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Substituent at 4-position | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) |
|---|---|---|---|
| 7a (Triazole) | 1H-1,2,4-triazol-1-yl | 32.5 | >100 |
| 9a (Imidazole) | 1H-imidazol-1-yl | >100 | >100 |
Pharmacokinetic Optimization
Carbamate modifications in thieno[3,2-d]pyrimidine derivatives (e.g., compound 155) enhanced oral bioavailability while maintaining EGFR inhibitory activity (IC50: 32 nM). This suggests that similar strategies could improve the drug-likeness of Thieno[3,2-d]pyrimidin-7-ylmethanamine .
Antimicrobial Activity: Impact of Fused Ring Systems
Pyrido[4,5:4,5]thieno[3,2-d]pyrimidines, synthesized via ring expansion, exhibited antimicrobial activity against tested microorganisms. This highlights how increased structural complexity (e.g., fused pyrido rings) diversifies biological targets .
Key Structural Insights
- Ring Position: Thieno[2,3-d]pyrimidines often outperform [3,2-d] isomers in antiproliferative assays due to optimized steric and electronic interactions .
- Substituent Chemistry : Triazole groups enhance anticonvulsant activity, while pyrrolidinyl-acetylenic chains improve kinase inhibition .
- Pharmacokinetics : Carbamate groups balance potency and bioavailability, a critical consideration for drug development .
Biological Activity
Thieno[3,2-d]pyrimidin-7-ylmethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Overview of this compound
This compound belongs to a class of heterocyclic compounds known for their structural similarity to purine bases. Its unique chemical structure contributes to its varied biological properties, making it a candidate for drug development in several therapeutic areas, particularly oncology and infectious diseases .
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of various enzymes, disrupting their activity. Notably, it has shown effectiveness against cyclin-dependent kinase 7 (CDK7), which is crucial for cell cycle regulation .
- Targeting Mycobacterium : It exhibits antimycobacterial properties against Mycobacterium tuberculosis and Mycobacterium bovis, indicating potential as an antitubercular agent .
- Cancer Cell Lines : Studies have demonstrated its cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Compounds derived from thieno[3,2-d]pyrimidine have shown IC50 values in the low micromolar range, suggesting significant anticancer activity .
Anticancer Activity
A series of studies have focused on the anticancer properties of thieno[3,2-d]pyrimidine derivatives. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 36 | TNBC | 5.0 | CDK7 inhibition |
| 17f | HCT-116 | 2.80 ± 0.16 | VEGFR-2 inhibition |
| 6o | EGFR L858R/T790M | ≤ 0.25 | EGFR mutation selectivity |
These findings highlight the compound's potential as a lead candidate for further development in cancer therapies .
Antimycobacterial Activity
In vitro evaluations have confirmed that this compound possesses significant activity against mycobacterial strains:
| Strain | Activity |
|---|---|
| Mycobacterium tuberculosis H37Ra | Effective |
| Mycobacterium bovis BCG | Effective |
This suggests its potential use in treating tuberculosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the thieno[3,2-d]pyrimidine core significantly influence biological activity. For example, halogenated derivatives have shown enhanced antiproliferative effects against cancer cell lines compared to non-halogenated counterparts .
Q & A
Q. What are the key physicochemical properties of Thieno[3,2-d]pyrimidin-7-ylmethanamine?
The compound (CAS 871013-29-5) has a molecular formula of C₇H₇N₃S and a molecular weight of 165.216 g/mol . Key properties include a density of 1.383 g/cm³ and a boiling point of 328.7°C at 760 mmHg . Its structure includes a thienopyrimidine core with a methanamine substituent at the 7-position, contributing to its polarity and potential for hydrogen bonding. These properties are critical for solubility studies and formulation design in pharmacological applications .
Q. What analytical methods are standard for characterizing this compound derivatives?
Standard characterization involves:
- Spectroscopy : IR for functional group identification (e.g., NH₂ stretches at ~3300 cm⁻¹), ¹H/¹³C NMR for structural elucidation (e.g., aromatic protons at δ 7.5–8.5 ppm), and mass spectrometry for molecular ion confirmation.
- Chromatography : Thin-layer chromatography (TLC) and HPLC for purity assessment.
- Thermal analysis : Melting point determination to verify crystallinity.
These methods are routinely used in synthetic workflows, as demonstrated in studies of related thienopyrimidine derivatives .
Q. What intermediates are commonly used in synthesizing this compound?
Key intermediates include:
- 2,4-Dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3), which undergoes nucleophilic substitution with amines.
- 7-Chlorothieno[3,2-d]pyrimidine (CAS 31492-65-6), used in amination reactions.
These intermediates enable modular derivatization, such as introducing aryl or alkyl groups at the 4-position, as seen in antimicrobial studies .
Q. How do researchers screen this compound derivatives for initial biological activity?
Initial screening typically involves:
- In vitro assays : Antimicrobial tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar diffusion or microdilution methods.
- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., A549, MCF-7) to assess antiproliferative activity.
- Enzyme inhibition : Preliminary IC₅₀ determinations against targets like dihydrofolate reductase (DHFR) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilic substitution rates.
- Catalysis : Using NaBH₃CN for reductive amination at pH 6 to minimize side reactions.
- Oxidant choice : Dess-Martin periodinane (DMP) improves aldehyde intermediate yields (91%) compared to ceric ammonium nitrate .
Q. What methodologies are used to evaluate kinase or enzyme inhibition by thienopyrimidine derivatives?
Advanced evaluation involves:
- Enzyme kinetics : Michaelis-Menten analysis to determine inhibition mechanisms (competitive/non-competitive).
- Molecular docking : Homology modeling and flexible docking (e.g., AutoDock Vina) to predict binding modes to targets like thymidine phosphorylase.
- Isothermal titration calorimetry (ITC) : Quantifying binding affinities and thermodynamic parameters .
Q. How can structure-activity relationships (SAR) guide the design of bioactive thienopyrimidines?
SAR insights include:
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) at the 4-position enhance antimicrobial activity.
- Hybrid scaffolds : Combining thienopyrimidine with triazole or semicarbazone moieties improves anticancer potency (e.g., IC₅₀ values < 10 µM against HCT116) .
Q. How do researchers address contradictions in reported biological activities of thienopyrimidines?
Discrepancies (e.g., antibacterial activity claims pre-2016 vs. post-2016 studies) are resolved by:
- Structural validation : Ensuring derivatives are correctly synthesized and characterized.
- Standardized protocols : Replicating assays under identical conditions (e.g., Mueller-Hinton agar for antimicrobial tests).
- Meta-analysis : Comparing bioactivity across structurally analogous compounds .
Q. What strategies mitigate challenges in isolating unexpected byproducts during synthesis?
For unexpected products (e.g., thieno[3,4-b]pyridines):
Q. How are DHFR inhibition assays tailored for thienopyrimidine derivatives?
Protocols include:
- Recombinant enzyme preparation : Purifying DHFR from E. coli or purchasing commercial kits.
- UV-Vis spectroscopy : Monitoring NADPH oxidation at 340 nm.
- Control experiments : Using methotrexate as a positive control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
